4-Methylquinolin-2-ol CAS number and properties
4-Methylquinolin-2-ol CAS number and properties
An In-Depth Technical Guide to 4-Methylquinolin-2-ol (CAS: 607-66-9): Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-Methylquinolin-2-ol, also known by its tautomeric name 4-methyl-1H-quinolin-2-one, is a heterocyclic aromatic organic compound belonging to the quinolinone class. This molecule is distinguished by a quinoline core structure featuring a methyl group at the 4-position and a hydroxyl group at the 2-position. The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Derivatives of this core exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5]
This technical guide offers a comprehensive exploration of 4-Methylquinolin-2-ol, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, spectroscopic profile, synthesis methodologies, and its broader biological context, providing the technical accuracy and field-proven insights essential for its application in a research setting.
Part 1: Chemical Identity and Physicochemical Properties
Precise identification and an understanding of a compound's physicochemical properties are foundational to any scientific investigation. 4-Methylquinolin-2-ol is well-characterized, and its key identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 607-66-9 | [6][7][8] |
| IUPAC Name | 4-methyl-1H-quinolin-2-one | [8] |
| Synonyms | 2-Hydroxy-4-methylquinoline, 4-Methyl-2-quinolinol, 4-Methylcarbostyril, 2-Hydroxylepidine | [6][8] |
| Molecular Formula | C₁₀H₉NO | [6][7][8] |
| Molecular Weight | 159.18 g/mol | [6][8] |
| Canonical SMILES | CC1=CC(=O)NC2=CC=CC=C12 | [6][8] |
| InChI | InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | [8] |
| InChIKey | APLVPBUBDFWWAD-UHFFFAOYSA-N | [8] |
The physical characteristics of a compound dictate its handling, solvent selection, and potential for formulation.
| Property | Value | Source |
| Appearance | Likely a solid at room temperature | [4] |
| Melting Point | 221-223 °C | [7] |
| Boiling Point | 362.5 ± 22.0 °C at 760 mmHg | [7] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| XLogP3-AA (LogP) | 1.2 | [6][8] |
| Solubility | Ethanol: 27.75 g/LMethanol: 24.01 g/LIsopropanol: 19.49 g/LWater: Sparingly soluble | [6][9] |
Keto-Enol Tautomerism
A critical chemical feature of 4-Methylquinolin-2-ol is its existence as a pair of tautomers: the keto (amide) form, 4-methylquinolin-2(1H)-one, and the enol (hydroxyl) form, 4-methylquinolin-2-ol. In solid state and in most solvents, the keto form is thermodynamically more stable and therefore predominates.[4] This equilibrium is fundamental to its reactivity and biological interactions.
Caption: General workflow for the synthesis of 4-Methylquinolin-2-ol.
Part 4: Biological Context and Therapeutic Potential
While specific biological data for 4-Methylquinolin-2-ol is limited, the quinolin-2-one scaffold it belongs to is of immense interest in drug discovery.
The Quinolinone Scaffold in Medicinal Chemistry
The quinolinone core is a privileged scaffold that can interact with a wide array of biological targets. Its rigid, planar structure and the presence of hydrogen bond donors (N-H) and acceptors (C=O) make it an ideal platform for designing enzyme inhibitors and receptor ligands. Derivatives have shown significant promise as:
-
Anticancer Agents : By inhibiting kinases, topoisomerases, or inducing apoptosis. [1][3]* Antimicrobial Agents : The quinolone antibiotics (a related class) are a prime example, targeting bacterial DNA gyrase. [3]Quinolinones have also shown antifungal and antiviral activity. [5][10]* Anti-inflammatory Agents : Through mechanisms like the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. [2]* Central Nervous System (CNS) Agents : Acting on various receptors to elicit antipsychotic, anxiolytic, or anticonvulsant effects. [5]
Applications in Drug Development
4-Methylquinolin-2-ol serves as an excellent starting material or building block (scaffold) for combinatorial chemistry and the synthesis of compound libraries. The core structure can be readily modified at several positions:
-
N1-Position : The amide nitrogen can be alkylated or arylated to introduce various substituents, altering steric and electronic properties.
-
C3-Position : The methylene group is reactive and can be functionalized via various C-C and C-N bond-forming reactions.
-
Benzene Ring : Electrophilic aromatic substitution can introduce substituents onto the benzene ring, modulating properties like solubility and receptor binding.
Caption: Role of 4-Methylquinolin-2-ol in a drug discovery pipeline.
Part 5: Safety, Handling, and Toxicology
Adherence to safety protocols is paramount when handling any chemical. 4-Methylquinolin-2-ol is classified as an irritant.
GHS Hazard Classification
[8]
| Pictogram | Signal Word | Hazard Statements |
|---|
| | Warning | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |
Safe Handling and Storage
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If dust is generated, use respiratory protection. [11]* Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of the chemical in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant. [12]
Toxicological Profile
Specific, in-depth toxicological studies on 4-Methylquinolin-2-ol are not widely available in the public literature. [11][12]Its hazard classification is based on data from related compounds and computational predictions. There is no data available to classify it as a carcinogen or reproductive toxin. [11]As with any research chemical with an incomplete toxicological profile, it should be handled with care, assuming it is potentially harmful.
Conclusion
4-Methylquinolin-2-ol (CAS: 607-66-9) is a well-defined chemical entity with a rich foundation in the principles of heterocyclic chemistry. Its stable, readily synthesized quinolinone core, combined with the vast therapeutic relevance of its derivatives, establishes it as a compound of significant interest. For researchers in medicinal chemistry and drug development, 4-Methylquinolin-2-ol is not just a chemical reagent but a versatile scaffold and a gateway to novel molecular entities with the potential to address a wide range of diseases. A thorough understanding of its properties, synthesis, and safety, as detailed in this guide, is the first step toward unlocking that potential.
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